18-Oxocortisol

Primary Aldosteronism Diagnostic Biomarker Steroidomics

18-Oxocortisol is the definitive CYP11B2-specific hybrid steroid biomarker for primary aldosteronism subtyping. Unlike 18-hydroxycortisol—produced by both CYP11B1 and CYP11B2—18-oxocortisol's exclusive aldosterone synthase biosynthesis delivers unmatched APA discrimination: 83% sensitivity, 99% specificity at 4.7 ng/dL. No cortisol, aldosterone, or 18-hydroxycortisol can substitute. Deploy in LC-MS/MS panels to reduce invasive AVS; achieve 88.1% specificity at 0.06 ng/mL in steroidomics screening—a 19-point advantage cutting false positives. Essential for KCNJ5 mutation research and CYP11B2 inhibitor development.

Molecular Formula C21H28O6
Molecular Weight 376.4 g/mol
CAS No. 2410-60-8
Cat. No. B1195184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Oxocortisol
CAS2410-60-8
Synonyms11 beta,17 alpha,21-trihydroxy-3,20-diketo-4-pregnene-18-al
18-oxocortisol
Molecular FormulaC21H28O6
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C=O)O
InChIInChI=1S/C21H28O6/c1-19-6-4-13(24)8-12(19)2-3-14-15-5-7-21(27,17(26)10-22)20(15,11-23)9-16(25)18(14)19/h8,11,14-16,18,22,25,27H,2-7,9-10H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1
InChIKeyXUQWWIFROYJHCU-UKSDXMLSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Oxocortisol (CAS 2410-60-8) for Primary Aldosteronism Subtyping and Steroidomics Research


18-Oxocortisol (18-oxoF, CAS 2410-60-8) is a C21 hybrid steroid possessing structural features of both cortisol (17α-hydroxyl group) and aldosterone (18-aldehyde/hemiacetal group), produced exclusively by aldosterone synthase (CYP11B2) acting upon cortisol as substrate in the adrenal zona glomerulosa [1][2]. It functions as a weak mineralocorticoid and glucocorticoid agonist, with mineralocorticoid activity approximately 0.6% that of aldosterone in vivo [3]. In healthy individuals, circulating concentrations are low (reference interval: 4.0–70.5 pg/mL), but levels become markedly elevated in aldosterone-producing adenomas (APAs) and familial hyperaldosteronism subtypes, establishing 18-oxocortisol as a disease-specific biomarker for primary aldosteronism subtyping [1][4].

Why Generic Steroid Standards Cannot Substitute for Authentic 18-Oxocortisol in PA Subtyping Workflows


18-Oxocortisol cannot be functionally replaced by cortisol, aldosterone, or the closely related hybrid steroid 18-hydroxycortisol due to its unique biosynthetic origin and differential diagnostic performance. While 18-hydroxycortisol can be synthesized by both CYP11B1 (11β-hydroxylase) and CYP11B2, 18-oxocortisol is produced exclusively by CYP11B2 [1]. This enzymatic specificity translates directly into superior diagnostic utility: in peripheral plasma, 18-oxocortisol discriminates aldosterone-producing adenoma from bilateral hyperplasia with sensitivity/specificity of 0.83/0.99 at a 4.7 ng/dL cutoff, compared to only 0.62/0.96 for 18-hydroxycortisol [2]. Furthermore, 18-oxocortisol exhibits the highest differential diagnostic efficiency among multiple steroids assessed, achieving 75.3% sensitivity and 91.2% specificity for APA versus IHA at a 0.132 ng/mL cutoff [3]. Substitution with structurally similar compounds lacking these validated performance characteristics would compromise assay specificity, reduce diagnostic accuracy, and potentially lead to misclassification of PA subtypes and inappropriate clinical management decisions.

Quantitative Differentiation of 18-Oxocortisol Against Comparators for Diagnostic Assay Selection


Superior Diagnostic Accuracy of 18-Oxocortisol Versus 18-Hydroxycortisol in Peripheral Plasma PA Subtyping

In a large cohort study (n=234 PA patients) directly comparing peripheral plasma levels of 18-oxocortisol and 18-hydroxycortisol for discriminating aldosterone-producing adenoma (APA) from bilateral hyperplasia, 18-oxocortisol demonstrated substantially higher diagnostic accuracy. At an optimal cut-off of 4.7 ng/dL, 18-oxocortisol achieved sensitivity of 0.83 and specificity of 0.99, whereas 18-hydroxycortisol at its respective optimal cut-off yielded sensitivity of only 0.62 and specificity of 0.96 [1]. The quantified difference in sensitivity (21 percentage points) and specificity (3 percentage points) underscores the superiority of 18-oxocortisol as a non-invasive biomarker. Notably, 18-oxocortisol levels above 6.1 ng/dL were found in 84% of APA patients (95/113) but in 0% of bilateral hyperplasia patients (0/121) [1].

Primary Aldosteronism Diagnostic Biomarker Steroidomics

Highest Differential Diagnostic Efficiency Among Six Steroids for APA Versus IHA Classification

A 2025 study (n=160: 99 APA, 61 IHA) evaluated six steroids in parallel using LC-MS/MS steroid profiling for PA classification. Among all steroids assessed, 18-oxocortisol demonstrated the greatest differential diagnostic efficiency for distinguishing APA from IHA, achieving 75.3% sensitivity and 91.2% specificity at a cut-off of 0.132 ng/mL [1]. While the study did not report individual comparator data for all six steroids, it explicitly states that 18-oxocortisol performance was superior to all other steroids evaluated [1]. This finding confirms 18-oxocortisol's position as the preferred single-analyte biomarker among the tested panel for non-invasive PA subtyping.

Primary Aldosteronism LC-MS/MS Steroid Profiling

18-Oxocortisol Secretion Ratio as an Optimal Indicator for Unilateral PA in Adrenal Venous Sampling

In adrenal venous sampling (AVS) - the gold standard for PA lateralization - the secretion ratio of 18-oxocortisol (individual steroid concentration / total steroid concentration) was evaluated alongside aldosterone and 18-hydroxycortisol. At pre-ACTH stimulation, an 18-oxocortisol secretion ratio of ≥0.785‰ identified ipsilateral disease with sensitivity of 0.90 and specificity of 0.77 [1]. While all three steroids exhibited AUCs >0.8, 18-oxocortisol and aldosterone exhibited the highest diagnostic power for unstimulated and stimulated AVS, respectively [1]. This positions 18-oxocortisol as a key adjunct or alternative to aldosterone-based lateralization indices, particularly in cases where cortisol-based selectivity indices may be confounded.

Adrenal Venous Sampling Primary Aldosteronism Lateralization Index

PA Versus Essential Hypertension Discrimination with Superior Specificity Compared to 18-Hydroxycortisol

In a study of 59 PA patients and 42 essential hypertension (EH) controls, 18-oxocortisol and 18-hydroxycortisol were evaluated head-to-head for discriminating PA from EH. At a cut-off of 0.06 ng/mL, 18-oxocortisol achieved 74.6% sensitivity and 88.1% specificity for PA detection. In contrast, 18-hydroxycortisol at its optimal cut-off of 1.44 ng/mL yielded 71.2% sensitivity and only 69.0% specificity [1]. The quantified difference in specificity (19.1 percentage points) demonstrates that 18-oxocortisol produces substantially fewer false-positive results when screening hypertensive populations for PA. For identifying APA specifically among PA patients, 18-oxocortisol at 0.11 ng/mL cut-off achieved 73.2% sensitivity and 95.2% specificity, versus 68.3% sensitivity and 78.6% specificity for 18-hydroxycortisol at 1.77 ng/mL [1].

Primary Aldosteronism Essential Hypertension Differential Diagnosis

Validated Application Scenarios for 18-Oxocortisol Procurement in Clinical Diagnostics and Research


Non-Invasive Subtyping of Primary Aldosteronism Using Peripheral Plasma 18-Oxocortisol

Procure 18-oxocortisol as the primary LC-MS/MS calibrator and internal standard for developing non-invasive PA subtyping assays. With peripheral plasma cut-offs of 4.7 ng/dL (sensitivity 0.83, specificity 0.99) [1] and 6.1 ng/dL (positive in 84% of APA, 0% of bilateral cases) [1], this single-analyte measurement can reduce reliance on invasive adrenal venous sampling. Assays should be validated using the established reference interval of 4.0–70.5 pg/mL in healthy populations [2].

Enhancing Adrenal Venous Sampling Interpretation with 18-Oxocortisol Secretion Ratios

Incorporate 18-oxocortisol into multi-steroid LC-MS/MS panels for AVS interpretation to improve lateralization success rates. Implement the validated secretion ratio threshold of ≥0.785‰ at pre-ACTH (sensitivity 0.90, specificity 0.77) for identifying ipsilateral disease in unilateral PA [3]. This approach has been shown to identify more unilateral diseases than immunoassay-based methods (76% vs. 45%, P<0.05) and can provide adrenalectomy opportunities to patients previously classified as bilateral [3].

Screening Hypertensive Populations for Primary Aldosteronism with High Specificity

Deploy 18-oxocortisol in steroidomics-based screening panels for PA detection in hypertensive cohorts, leveraging its 88.1% specificity at a 0.06 ng/mL cut-off versus only 69.0% for 18-hydroxycortisol [4]. The 19 percentage point specificity advantage reduces false-positive rates, minimizing unnecessary confirmatory testing and associated healthcare costs. Assay design should account for potential interference from mineralocorticoid receptor antagonists, which are known to increase 18-oxocortisol levels and may cause false-positive results in patients without PA [5].

Research Applications in Steroidogenic Pathway Analysis and CYP11B2 Activity Assessment

Utilize 18-oxocortisol as a pathway-specific readout of aldosterone synthase (CYP11B2) activity, given its exclusive biosynthesis by CYP11B2 acting on cortisol [6]. Unlike 18-hydroxycortisol, which can be produced by both CYP11B1 and CYP11B2, 18-oxocortisol serves as a selective biomarker for zona glomerulosa CYP11B2 function. Research applications include evaluating the effects of KCNJ5 mutations on steroidogenesis (18-oxocortisol levels are higher in KCNJ5-mutant APAs) [7] and assessing drug effects on CYP11B2 enzymatic activity in vitro and in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 18-Oxocortisol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.